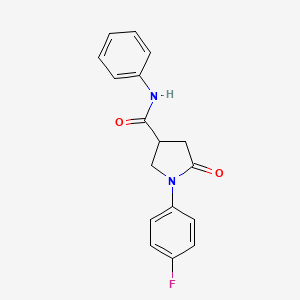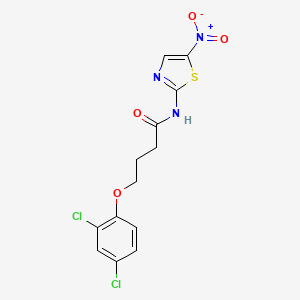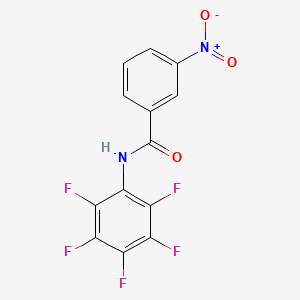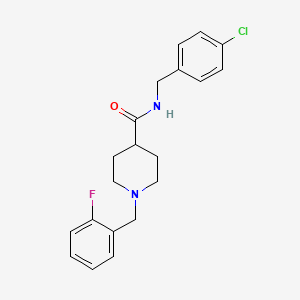![molecular formula C19H31NO2S B5191730 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5191730.png)
2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one is a synthetic compound that has been of interest to scientists due to its potential applications in scientific research. This compound is known to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one involves the inhibition of certain enzymes, specifically those involved in the metabolism of reactive oxygen species. This inhibition leads to an increase in the levels of reactive oxygen species, which can cause oxidative stress in cells. This mechanism of action has been studied extensively and has been shown to be effective in vitro.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, this compound has been shown to affect the activity of certain enzymes, which can have downstream effects on various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one in lab experiments is its ability to induce oxidative stress in cells. This can be useful for studying the effects of oxidative stress on various biological processes. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause cell death at high concentrations.
Orientations Futures
There are several future directions for research involving 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one. One potential area of research is the development of new compounds that are more effective at inducing oxidative stress in cells. Additionally, this compound could be used to study the effects of oxidative stress on specific biological processes, such as aging or disease progression. Finally, this compound could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer or neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. While there are limitations to using this compound, its potential applications in research make it an area of interest for future studies.
Méthodes De Synthèse
The synthesis of 2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one involves the reaction of 2-cyclohexen-1-one with ethyl mercaptan in the presence of sodium hydride. The resulting product is then reacted with butyryl chloride in the presence of triethylamine to yield the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Applications De Recherche Scientifique
2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one has been used in various scientific research applications. This compound has been shown to inhibit the activity of certain enzymes, which makes it a useful tool for studying enzyme kinetics. Additionally, this compound has been used to study the effects of oxidative stress on cells, as it has been shown to induce oxidative stress in vitro.
Propriétés
IUPAC Name |
2-butanoyl-5-(2-ethylsulfanylpropyl)-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2S/c1-4-8-17(21)19-16(20-9-6-7-10-20)12-15(13-18(19)22)11-14(3)23-5-2/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCRZNOMFMQRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(CC(CC1=O)CC(C)SCC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5191649.png)
![2-acetyl-5-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5191658.png)
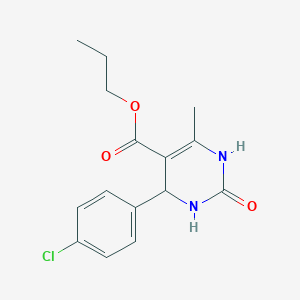
![6-[(7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl)thio]-9H-purine](/img/structure/B5191672.png)
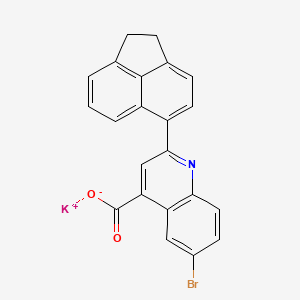
![2-(4-chlorophenyl)-4-{[(4-hydroxy-2-methylphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5191696.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5191709.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191717.png)
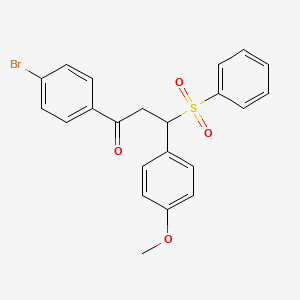
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)
